molecular formula C12H23NO3 B1479347 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid CAS No. 2098087-67-1

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid

Cat. No. B1479347
CAS RN: 2098087-67-1
M. Wt: 229.32 g/mol
InChI Key: VYDFTRFACFWAHT-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. This can be done using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds related to 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid often focuses on their synthesis and chemical properties. For instance, studies have explored the synthesis of carboxylic acids, esters, alcohols, and ethers containing various structural motifs, which are essential for developing new pharmaceuticals, polymers, and materials. The synthesis of these compounds typically involves complex reactions such as Michael addition, cyclization, and esterification, showcasing the intricate chemistry involved in producing such molecules (Hanzawa et al., 2012; Deng Yi, 2008).

Potential in Material Science

Compounds with similar structures to this compound have been investigated for their potential in material science, particularly in the development of light stabilizers and polymers. These studies aim to enhance the durability and longevity of materials exposed to UV radiation and other degrading environmental factors. For example, the development of novel polymeric hindered amines as light stabilizers has been a focus, highlighting the role of such compounds in protecting materials from UV-induced degradation (Deng Yi, 2008).

Pharmaceutical Applications

The structural complexity and versatility of this compound-like compounds make them candidates for pharmaceutical applications. Research has been conducted on synthesizing and modifying these compounds to explore their therapeutic potentials, such as in the synthesis of Dabigatran Etexilate, an anticoagulant medication. These studies involve multiple steps, including condensation, reduction, and amidination, to obtain the final therapeutic agent (Cheng Huansheng, 2013).

Analytical and Quality Control Methods

The complexity of synthesizing compounds related to this compound necessitates advanced analytical and quality control methods. Studies have focused on developing and applying spectroscopic, diffractometric, and chromatographic techniques to ensure the purity, stability, and proper characterization of these compounds. This is crucial in pharmaceutical sciences, where the efficacy and safety of the compounds depend on their precise chemical structure and purity (V. O. Zubkov et al., 2016).

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is often summarized in a material safety data sheet .

properties

IUPAC Name

3-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-3-16-10-12(2)5-8-13(9-6-12)7-4-11(14)15/h3-10H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDFTRFACFWAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
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3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
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3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid

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